molecular formula C14H9F3N2 B8162708 3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162708
M. Wt: 262.23 g/mol
InChI Key: ZIOFUYQBVQMUGW-UHFFFAOYSA-N
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Description

3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a trifluoromethyl group, an amino group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-4’-(difluoromethyl)-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile

Uniqueness

3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-amino-6-[4-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-6-4-9(5-7-10)11-2-1-3-13(19)12(11)8-18/h1-7H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOFUYQBVQMUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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